

OTS186935: A Potent Chemical Probe for Interrogating SUV39H2-Mediated Heterochromatin Formation

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Compound of Interest		
Compound Name:	OTS186935	
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Abstract: The formation and maintenance of heterochromatin are fundamental for genome stability, chromosome segregation, and the regulation of gene expression. A key hallmark of constitutive heterochromatin is the trimethylation of histone H3 at lysine 9 (H3K9me3), a post-translational modification catalyzed by the SUV39H family of histone methyltransferases (HMTs). SUV39H2 (also known as KMT1B) is a critical enzyme in this process.[1][2][3][4] This technical guide details the role and mechanism of **OTS186935**, a potent small-molecule inhibitor of SUV39H2, as a tool for studying heterochromatin dynamics.[3][5] We present its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays relevant to its use in chromatin biology and drug development.

Introduction to SUV39H2 and Heterochromatin

Heterochromatin is a densely packed state of chromatin characterized by transcriptional repression.[1] Its formation is a multi-step process initiated by histone modifying enzymes. SUV39H2 is a SET domain-containing protein lysine methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9).[2][4][6] This H3K9me3 mark serves as a binding site for Heterochromatin Protein 1 (HP1), which then oligomerizes and recruits other factors to establish and spread the condensed chromatin state.[1] The SUV39H2-H3K9me3-HP1 axis is therefore central to the integrity of pericentric and telomeric heterochromatin.[1][2] Dysregulation of SUV39H2 has been implicated in various cancers, making it a target of therapeutic interest.[2][5][7]



OTS186935 is a novel and potent small-molecule inhibitor of SUV39H2.[3][5] While much of the research on **OTS186935** has focused on its anti-cancer properties by modulating DNA damage repair pathways, its core mechanism—the direct inhibition of SUV39H2—makes it an invaluable tool for researchers studying the fundamental processes of heterochromatin formation and maintenance.[3][7][8]

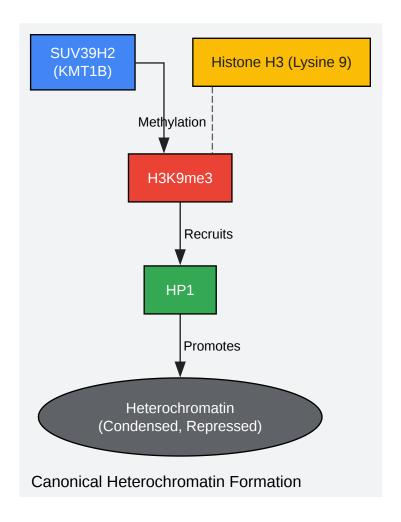
Mechanism of Action of OTS186935

OTS186935 functions by directly inhibiting the catalytic activity of the SUV39H2 methyltransferase. This prevents the transfer of methyl groups from the S-adenosyl-L-methionine (SAM) cofactor to the lysine 9 residue of histone H3. The direct consequence is a reduction in the levels of H3K9me3 at SUV39H2 target sites. A precursor compound, OTS193320, was shown to decrease global H3K9me3 levels in breast cancer cells, and OTS186935 treatment in vivo also led to an attenuation of H3K9me3.[3][8] This loss of the H3K9me3 mark disrupts the recruitment of HP1, thereby preventing the compaction of chromatin and leading to a more open, euchromatic state.

Signaling and Logical Pathways

The following diagrams illustrate the canonical SUV39H2 pathway and its inhibition by **OTS186935**.

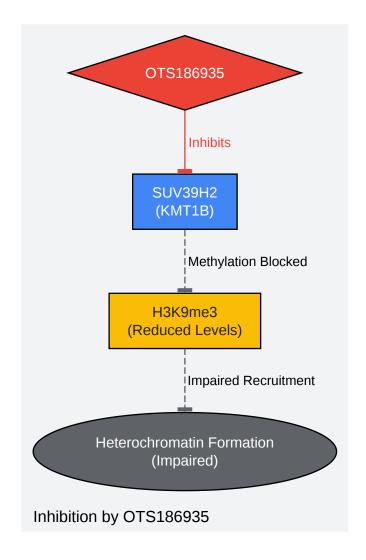




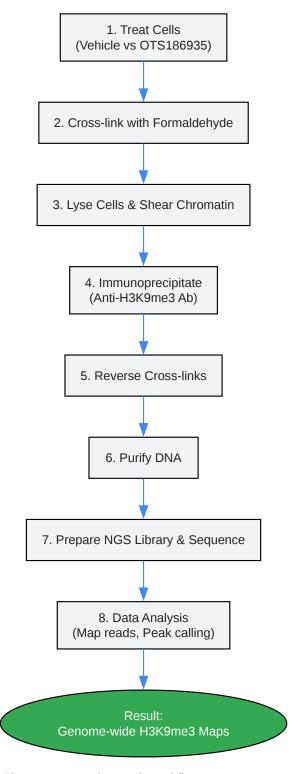
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Fig 1. SUV39H2-mediated heterochromatin formation pathway.









ChIP-seq Experimental Workflow

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References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]
- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX PubMed [pubmed.ncbi.nlm.nih.gov]
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